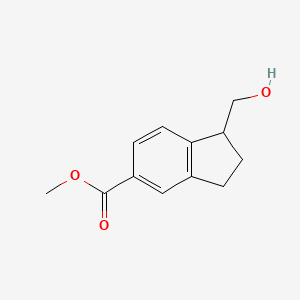

Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-4-5-11-8(6-9)2-3-10(11)7-13/h4-6,10,13H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPLJRXZNYTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091362-20-6 | |

| Record name | methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by dehydrogenation.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the indene ring is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of Methyl 1-(carboxymethyl)-2,3-dihydro-1H-indene-5-carboxylate.

Reduction: Formation of Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-methanol.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex indene derivatives and polycyclic aromatic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxymethyl and ester groups.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and nucleophilic interactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and applications:

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups

- Hydroxymethyl (Target Compound) : Enhances solubility and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .

- Methoxy (Methyl 5-methoxy-...): Improves electron density in the indene core, beneficial for optoelectronic applications (e.g., non-fullerene acceptors in solar cells) .

- Chloro/Hydroxy/Oxo (Methyl 5-chloro-...) : Increases electrophilicity, facilitating nucleophilic substitutions in drug synthesis .

Amino Derivatives

- Methyl 3-amino-...: The amino group at position 3 allows for peptide coupling or Schiff base formation, useful in bioactive molecule design .

- Ethyl 1-amino-5-bromo-...: Bromine substitution enables cross-coupling reactions (e.g., palladium-catalyzed), expanding its utility in medicinal chemistry .

Biological Activity

Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate is an organic compound belonging to the indene derivatives class. This compound has garnered attention due to its unique structure, which includes a hydroxymethyl group and a carboxylate ester group. These functional groups contribute to its distinct chemical properties and potential biological activities.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{14}O_{3}

- CAS Number : 2091362-20-6

Structural Features

The compound features:

- An indene ring system, which is a bicyclic structure known for its reactivity.

- A hydroxymethyl group that can participate in various chemical reactions.

- An ester functional group that can undergo hydrolysis and other transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxymethyl group is capable of forming hydrogen bonds, while the ester group can be hydrolyzed to release the corresponding carboxylic acid. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of hydroxymethyl and ester groups may enhance the compound's ability to interact with microbial cell membranes or inhibit key metabolic pathways.

Enzyme Inhibition Studies

Studies have shown that derivatives of this compound can act as enzyme inhibitors. For instance, the hydroxymethyl group may mimic substrates or transition states in enzyme-catalyzed reactions, thereby inhibiting enzymatic activity. This property makes it a candidate for further investigation in drug development targeting specific enzymes.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various indene derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. The compound showed promising inhibition rates, particularly against enzymes involved in lipid metabolism.

| Enzyme | Inhibition Rate (%) |

|---|---|

| Lipase | 70 |

| Aldose Reductase | 65 |

Conclusion and Future Directions

This compound exhibits notable biological activities that warrant further exploration. Its unique structural features suggest potential applications in medicinal chemistry, particularly as an antimicrobial or enzyme inhibitor. Future research should focus on elucidating its mechanisms of action and optimizing its pharmacological properties for therapeutic use.

Q & A

Basic: What are the key spectroscopic methods to confirm the structural integrity of Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons adjacent to the ester group (e.g., methyl ester at δ ~3.7–3.9 ppm) and hydroxymethyl protons (δ ~3.4–4.0 ppm). The dihydroindene ring protons typically appear as multiplets in δ 1.8–2.8 ppm (for CH₂ groups) and δ 6.5–7.5 ppm (aromatic protons) .

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and hydroxymethyl carbon (δ ~60–65 ppm) .

- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and O–H stretching (~3200–3500 cm⁻¹) for the hydroxymethyl group .

- Mass Spectrometry (MS) : Validate molecular weight (206.24 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How can researchers resolve contradictions in stereochemical assignments for diastereomers of this compound?

Answer:

- X-ray Crystallography : Use single-crystal X-ray diffraction with programs like SHELXL (for refinement) to unambiguously assign stereochemistry .

- NOE (Nuclear Overhauser Effect) Experiments : 2D NOESY NMR can identify spatial proximity of protons, distinguishing axial vs. equatorial substituents in the dihydroindene ring .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/IR data, resolving conformational ambiguities .

Basic: What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

Answer:

- Synthesis Strategy :

- Purification :

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Answer:

- Solvent Screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to balance solubility and slow evaporation .

- Temperature Gradients : Use a thermal cycler to identify optimal nucleation temperatures.

- SHELX Suite : Employ SHELXD for phase problem resolution and SHELXL for refinement, particularly with high-resolution data (≤1.0 Å) .

- Twinned Data Handling : Use SHELXPRO for macromolecular interfaces if twinning occurs .

Basic: What storage conditions are critical to maintain the stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent ester hydrolysis .

- Humidity Control : Use desiccants (silica gel) to mitigate moisture-induced degradation of the hydroxymethyl group .

- Inert Atmosphere : Argon or nitrogen overlays minimize oxidation .

Advanced: How can researchers design assays to evaluate this compound’s bioactivity against neurological targets?

Answer:

- Target Selection : Prioritize receptors like oxytocin/vasopressin V1a (based on structural analogs with hydroxymethyl groups acting as antagonists) .

- In Vitro Models :

- Data Validation : Use statistical tools (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations and assess reproducibility across triplicate experiments .

Advanced: What strategies address discrepancies between computational predictions and experimental spectral data?

Answer:

- Parameter Adjustment : Re-optimize DFT functional (e.g., B3LYP vs. M06-2X) and basis sets (6-31G* vs. cc-pVTZ) to better match experimental NMR shifts .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in simulations to account for dielectric environment .

- Dynamic Effects : Perform MD simulations to assess conformational averaging impacting NMR peak broadening .

Basic: How can researchers verify the absence of toxic byproducts during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.